AMP-acrylate
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Overview
Description
AMP-acrylate is a rapid and specific inhibitor of electrophile-sensitive DEAD-box proteins with high selectivity over the wild-type enzyme.
Scientific Research Applications
Hydrophobic Surface Coatings
AMP-acrylate, specifically 2-acrylamido-2-methylpropanesulfonic acid (AMPS), has been utilized in the synthesis of sulfonyl fluorinated macro emulsifiers for low surface energy emulsion polymerization. This application is significant for creating hydrophobic surface coatings. The use of AMPS in this context demonstrates its potential in water repellent modification applications (Yin et al., 2017).
Anti-Fog Coatings
AMPS has been used in the synthesis of UV-curable acrylate polymers for anti-fog coatings. The incorporation of AMPS as a hydrophilic monomer in these polymers enhances their anti-fog properties, indicating its utility in creating transparent coatings with good mechanical properties and excellent anti-fog performance (Yuan et al., 2014).
Dual-Cure Coatings
The application of this compound in the synthesis of dual-cure hydrophilic acrylate polymers for antifog coatings has been explored. Using AMPS in combination with other monomers, researchers have developed coatings with improved hardness, adhesion, water resistance, and thermal stability, showcasing this compound's versatility in creating specialized coatings (Yao et al., 2017).
Temporary Protective Coatings
This compound derivatives, particularly AMPS, have been utilized to synthesize UV-curable oligomers for temporary protective coatings. These coatings exhibit enhanced hydrophilicity, thermal stability, and adhesive strength, demonstrating the potential of this compound in protective applications (Shen et al., 2015).
Drilling Fluid Applications
In the oilfield sector, acrylamide/AMPS copolymers synthesized through different polymerization methods have shown remarkable properties for use in drilling fluids. These polymers display improved dissolution speed, shear-thinning performance, and resistance to various ions, highlighting the functional adaptability of this compound in industrial applications (Ma et al., 2020).
Superabsorbent Polymers
This compound, particularly AMPS, has been integral in the synthesis of superabsorbent polymers. These polymers show high absorbency in water and saline solutions, indicating their potential in applications requiring high water retention and swelling capabilities (Xu et al., 2005).
Dual-Curing Systems
This compound chemistry has been widely employed in dual-curing systems. These systems leverage acrylates' flexibility and cost-effectiveness to create materials with unique properties at each curing stage, useful in shape memory polymers, optical materials, and more (Konuray et al., 2018).
Soap-Free Emulsion Polymerization
Research on soap-free emulsion polymerization using this compound has shown promising results in developing acrylic emulsions with excellent water resistance, crucial for applications in paints and coatings (Ke, 2002).
Properties
Molecular Formula |
C13H16N5O8P |
---|---|
Molecular Weight |
401.27 |
IUPAC Name |
Acrylic (((2R,3S,4R,5S)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphoric) anhydride |
InChI |
InChI=1S/C13H16N5O8P/c1-2-7(19)26-27(22,23)24-3-6-9(20)10(21)13(25-6)18-5-17-8-11(14)15-4-16-12(8)18/h2,4-6,9-10,13,20-21H,1,3H2,(H,22,23)(H2,14,15,16)/t6-,9-,10-,13+/m1/s1 |
InChI Key |
LCUQRIFDXGAFLM-HPWZHBRHSA-N |
SMILES |
NC1=NC=NC2=C1N=CN2[C@H]3O[C@H](COP(OC(C=C)=O)(O)=O)[C@@H](O)[C@H]3O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AMP-acrylate; AMPacrylate; AMP acrylate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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